molecular formula C12H12ClNO B6970395 N-(4-chloro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide

N-(4-chloro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide

Cat. No.: B6970395
M. Wt: 221.68 g/mol
InChI Key: XSCKSQOPQMACSP-UHFFFAOYSA-N
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Description

N-(4-chloro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is a chemical compound that belongs to the class of indenyl derivatives. This compound features a chloro-substituted indene ring fused with a prop-2-enamide group. Indenyl derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

N-(4-chloro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,3-dihydro-1H-inden-1-yl)acetamide
  • N-(4-chloro-2,3-dihydro-1H-inden-1-yl)but-2-enamide

Uniqueness

N-(4-chloro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity to certain targets or improved stability under physiological conditions .

Properties

IUPAC Name

N-(4-chloro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-2-12(15)14-11-7-6-8-9(11)4-3-5-10(8)13/h2-5,11H,1,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCKSQOPQMACSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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